1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]
Description
1-Phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] is an isatin-derived hydrazone compound characterized by a phenyl group at the 1-position of the indole ring and a 3,4-dichlorophenyl-substituted hydrazone moiety at the 3-position. Isatin derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Key properties inferred from related compounds include:
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)diazenyl]-1-phenylindol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-16-11-10-13(12-17(16)22)23-24-19-15-8-4-5-9-18(15)25(20(19)26)14-6-2-1-3-7-14/h1-12,26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLGVXJLELAVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] typically involves the reaction of 1-phenyl-1H-indole-2,3-dione with 3,4-dichlorophenylhydrazine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or the phenylhydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Numerous studies have investigated the antimicrobial properties of hydrazones and their derivatives. The presence of the dichlorophenyl moiety is believed to enhance the compound's lipophilicity, which may improve its ability to penetrate microbial cell membranes. Research indicates that compounds with similar structures exhibit significant activity against various Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The indole scaffold is known for its anticancer properties. Compounds derived from indole have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that 1-phenyl-1H-indole-2,3-dione derivatives may exhibit cytotoxic effects against several cancer cell lines .
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, a series of hydrazones were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with dichlorophenyl substitutions demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. The study concluded that such modifications could lead to more potent antimicrobial agents .
Case Study 2: Anticancer Potential
Another study investigated the anticancer properties of indole derivatives, including those similar to 1-phenyl-1H-indole-2,3-dione. The findings revealed that these compounds could inhibit the growth of human cancer cell lines through mechanisms such as reactive oxygen species generation and mitochondrial dysfunction. This highlights their potential as lead compounds in cancer therapy .
Mechanism of Action
The mechanism of action of 1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes critical differences between the target compound and its closest analogues:
†Direct physicochemical data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence.
Key observations :
- Chlorine positioning : The 3,4-dichlorophenyl group in the target compound contrasts with the 2,5-dichloro isomer (), which may alter electronic and steric profiles, impacting receptor interactions.
- Morpholine addition : The morpholinylmethyl substituent () introduces a polar heterocycle, enhancing solubility but reducing lipophilicity (predicted boiling point: 547°C vs. ~300–400°C for simpler analogues).
Discussion of Functional Implications
- This suggests the target compound could interact with similar biological targets.
- Comparative drawbacks : The discontinued status of several analogues (e.g., ) may reflect challenges in synthesis scalability or stability, highlighting the need for further optimization of the target compound.
Biological Activity
1-Phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 323.25 g/mol
- IUPAC Name : 1-Phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]
- CAS Number : Not specifically listed but related to phenylindoles.
The compound features an indole backbone with a hydrazone linkage that contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various indole derivatives, including those similar to 1-phenyl-1H-indole-2,3-dione. For instance:
- A study evaluated a series of 1H-indoles against Mycobacterium tuberculosis (Mtb), revealing that certain derivatives exhibited significant antimycobacterial activity without cross-resistance to first-line drugs . This suggests that the indole structure may be conducive to developing new anti-TB agents.
| Compound | MIC (µM) | MBC (µM) | Activity Description |
|---|---|---|---|
| 3r | 20 | 40 | Bactericidal against Mtb |
| Control (Rifampicin) | - | - | Standard drug for comparison |
Cytotoxicity and Selectivity
The cytotoxic effects of indole derivatives are critical for assessing their safety profiles. In vitro studies showed that some compounds derived from indoles exhibited low toxicity towards mammalian cell lines such as HepG2 and Vero cells:
- Compound 3r demonstrated a CC50 (concentration causing 50% cytotoxicity) greater than 30 µM, indicating a favorable selectivity index compared to its antimicrobial efficacy .
| Cell Line | CC50 (µM) | Remarks |
|---|---|---|
| HepG2 | >30 | Low toxicity observed |
| Vero | >30 | Low toxicity observed |
The mechanism of action for indole derivatives in microbial inhibition often involves interference with bacterial cell wall synthesis or metabolic pathways. The hydrazone linkage may enhance the binding affinity of the compound to target sites within microbial cells.
Case Studies
- Antitubercular Screening : A series of synthesized indoles were tested against drug-susceptible and multidrug-resistant strains of Mtb. The results indicated that certain derivatives not only inhibited bacterial growth effectively but also demonstrated time-dependent bactericidal activity .
- Cytotoxicity Assessment : In another study focusing on the cytotoxic effects of indole derivatives on cancer cell lines, several compounds showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation while maintaining low toxicity towards normal cells .
Q & A
Basic Research Questions
Q. How can the structural identity of 1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] be confirmed using spectroscopic methods?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign and chemical shifts to confirm the hydrazone linkage and substituent positions. For example, the hydrazone proton typically appears as a singlet near δ 11.2–13.5 ppm in DMSO-, while aromatic protons from the dichlorophenyl group show splitting patterns (e.g., δ 7.6–8.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to rule out impurities.
Q. What synthetic routes are reported for hydrazone derivatives of indole-2,3-dione, and how can reaction conditions be optimized?
- Methodology :
- Condensation Reactions : React 1-phenylindole-2,3-dione with 3,4-dichlorophenylhydrazine in refluxing ethanol (12–24 hours) under acidic catalysis (e.g., glacial acetic acid). Monitor reaction progress via TLC .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of indole-dione to hydrazine) and solvent polarity (e.g., methanol vs. acetonitrile) to improve yields (typical range: 27–84%) .
Q. What are the solubility and stability considerations for this compound in biological assays?
- Methodology :
- Solubility Screening : Test in DMSO (primary stock) and dilute in aqueous buffers (PBS, pH 7.4) while ensuring <0.1% DMSO final concentration to avoid cytotoxicity.
- Stability Studies : Conduct HPLC analysis under varying pH (4–9) and temperatures (4–37°C) to assess degradation over 24–72 hours .
Advanced Research Questions
Q. How does the compound interact with lipid bilayers, and what mechanisms underlie its fluorescence quenching properties?
- Methodology :
- Fluorescence Quenching Assays : Use liposome models to study pH-dependent quenching. At pH 7.6, carbonyl cyanide m-chlorophenyl hydrazone (CCCP) enhances quenching by disrupting proton gradients, while methylamine is effective at pH 9.0 .
- Ionophore Resistance : Compare quenching efficiency in the presence of ionophores (e.g., valinomycin) to differentiate membrane-permeabilizing vs. electron transport chain-dependent effects .
Q. What computational approaches can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with homology-built targets (e.g., cytochrome P450 enzymes). Validate with experimental IC values from enzyme inhibition assays .
- Quantitative Structure-Activity Relationship (QSAR) : Corporate substituent electronic parameters (Hammett σ) and steric descriptors to predict toxicity or herbicidal activity analogs (e.g., diuron derivatives) .
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s bioactivity and metabolic stability?
- Methodology :
- SAR Studies : Synthesize analogs with fluorine or methyl groups replacing chlorine atoms. Compare herbicidal activity in Arabidopsis models and metabolic stability in liver microsomes .
- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or dechlorinated metabolites in rat hepatocyte incubations .
Contradictory Data Analysis
Q. Discrepancies in reported toxicity profiles of structurally related dichlorophenyl compounds: How to reconcile these findings?
- Methodology :
- Comparative Toxicology : Cross-reference EC values for algae (e.g., Chlorella vulgaris) and mammalian cell lines (e.g., HepG2). Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) shows high algal toxicity (EC < 1 µM) but moderate mammalian toxicity (LD > 500 mg/kg) .
- Mechanistic Divergence : Assess ROS generation and mitochondrial membrane depolarization to differentiate primary vs. off-target effects .
Experimental Design Considerations
Q. What controls are essential when evaluating the compound’s photochemical behavior in environmental fate studies?
- Methodology :
- Light Exposure Controls : Use quartz reactors with UV filters (290–400 nm) to simulate sunlight. Include dark controls to quantify hydrolysis vs. photolysis rates .
- Degradation Product Profiling : Monitor via GC-MS for chlorinated byproducts (e.g., 3,4-dichloroaniline) and quantify using internal standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
